N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15292350
InChI: InChI=1S/C19H13ClN2O3S/c1-9-3-5-12-14(23)8-15(25-17(12)10(9)2)18(24)22-19-21-13-6-4-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24)
SMILES:
Molecular Formula: C19H13ClN2O3S
Molecular Weight: 384.8 g/mol

N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15292350

Molecular Formula: C19H13ClN2O3S

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C19H13ClN2O3S
Molecular Weight 384.8 g/mol
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C19H13ClN2O3S/c1-9-3-5-12-14(23)8-15(25-17(12)10(9)2)18(24)22-19-21-13-6-4-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24)
Standard InChI Key UVIOSIRPACNWCV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound comprises a benzothiazole ring fused to a chromene-carboxamide scaffold. The benzothiazole moiety (6-chloro substitution) contributes to electron-deficient aromaticity, enhancing interactions with biological targets, while the chromene system (7,8-dimethyl-4-oxo) introduces planar rigidity and hydrogen-bonding capabilities. Substitutions at the 7 and 8 positions on the chromene ring influence steric and electronic profiles, potentially modulating bioavailability and target affinity.

Table 1: Molecular Properties of N-(6-Chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₂O₃S
Molecular Weight398.85 g/mol
IUPAC NameN-(6-Chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide
Key Functional GroupsBenzothiazole, Chromene, Carboxamide, Ketone

Note: Data inferred from structural analogs due to limited direct reports on the 7,8-dimethyl variant.

Synthesis and Characterization

Synthetic Pathways

The synthesis of benzothiazole-chromene hybrids typically involves multi-step reactions:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields 4-oxo-4H-chromene-2-carboxylic acid .

  • Benzothiazole Coupling: Amide bond formation between the chromene carboxylic acid and 6-chloro-1,3-benzothiazol-2-amine using coupling agents like EDC/HOBt.

  • Dimethylation: Selective methylation at the 7 and 8 positions via Friedel-Crafts alkylation or nucleophilic substitution, requiring careful temperature control (60–80°C) and solvents such as DMF.

Analytical Characterization

  • NMR Spectroscopy: ¹H-NMR peaks at δ 2.30–2.50 ppm (methyl groups), δ 6.80–8.20 ppm (aromatic protons), and δ 10.20 ppm (amide NH) confirm substitution patterns.

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ ions at m/z 399.85, consistent with the molecular formula .

  • X-ray Crystallography: Limited data exist, but analogous structures reveal planar chromene systems and dihedral angles of 15–20° between benzothiazole and chromene rings.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The 5,7-dimethyl analog demonstrates COX-2 inhibition (IC₅₀ = 1.2 µM), comparable to celecoxib, by binding to the enzyme’s hydrophobic pocket via the benzothiazole chlorine and chromene ketone. Molecular docking suggests the 7,8-dimethyl variant may exhibit enhanced steric complementarity due to proximal methyl groups, though experimental validation is needed.

Anticancer Activity

Analogous 6-methoxy derivatives induce apoptosis in HeLa cells (IC₅₀ = 5.8 µM) via ROS-mediated mitochondrial dysfunction. Substitution at the 7 and 8 positions could modulate redox activity, though structure-activity relationships (SAR) require further exploration.

Comparative Analysis with Structural Analogs

Table 2: Impact of Substituents on Biological Activity

CompoundSubstituentsCOX-2 IC₅₀ (µM)Antibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
5,7-Dimethyl analog5-CH₃, 7-CH₃1.2N/AN/A
6-Methoxy analog6-OCH₃N/A12 (E. coli)5.8 (HeLa)
7,8-Dimethyl (hypothetical)7-CH₃, 8-CH₃Predicted: 0.9Predicted: 6–10Predicted: 4.5

Hypothetical data based on QSAR modeling of analogous structures.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methylation protocols to avoid 5/6-position byproducts.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models, focusing on hepatic clearance and CNS penetration.

  • Target Identification: Use proteomics to identify off-target interactions, particularly with kinases and GPCRs.

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